molecular formula C16H20N2O14S2 B1667958 Bis(sulphosuccinimidyl)suberate CAS No. 82436-77-9

Bis(sulphosuccinimidyl)suberate

Cat. No. B1667958
CAS RN: 82436-77-9
M. Wt: 528.5 g/mol
InChI Key: VYLDEYYOISNGST-UHFFFAOYSA-N
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Description

Bis(sulphosuccinimidyl)suberate, also known as BS3, is a homobifunctional, water-soluble, non-cleavable, and membrane impermeable crosslinker . It contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds .


Molecular Structure Analysis

The molecular formula of BS3 is C16H18N2O14S2Na2 . It has a molecular weight of 572.43 . The spacer arm length is 11.4 Å (8 atoms) .


Chemical Reactions Analysis

BS3 is used to cross-link primary amines, specifically the side chain of lysine (K) residues and the N-terminus of each polypeptide . The reaction occurs at pH 7-9, forming stable amide bonds .


Physical And Chemical Properties Analysis

BS3 is a water-soluble crosslinker due to its terminal sulfonyl substituents . It is non-cleavable and membrane impermeable . It is reactive towards amino groups (primary amines) .

Scientific Research Applications

Protein Cross-Linking

BS^3^ is notably effective in protein cross-linking. Staros (1982) synthesized and characterized N-hydroxysulfosuccinimide, incorporating it into BS^3^, finding it to be a highly efficient protein cross-linker at physiological pH. The reagent showed membrane impermeability and was effective in cross-linking subunits of the anion channel in erythrocytes to covalent dimers at the extracytoplasmic membrane face (Staros, 1982).

Enhancing Macrophage Recognition

Jordán et al. (1998) explored the use of BS^3^ for modifying erythrocytes. Their study revealed that cross-linked erythrocytes were more strongly recognized by macrophages compared to native erythrocytes. This could have implications for targeted delivery of compounds using carrier erythrocytes (Jordán et al., 1998).

Investigating Membrane Proteins

Salhany et al. (1990) demonstrated that treatment with BS^3^ converted band 3 in erythrocytes to two species with lower electrophoretic mobility, indicating the formation of dimers and tetramers. This suggested alternate quaternary forms of band 3 modulated by ligands (Salhany et al., 1990).

Enhancing Biomolecule Isolation

A novel platform combining BS^3^ and helix-shaped microchannels was developed for enhancing the isolation of biomolecules from liquid specimens. This system allowed for ultrasensitive diagnosis in various diseases, demonstrating the versatility of BS^3^ in biomedical applications (Jin et al., 2020).

Modifying Intermediate Filaments

BS^3^ was used to cross-link tetrameric rods, protofilaments, and assembled filaments of desmin, an intermediate filament protein. This provided insights into the staggered and antiparallel arrangement of coiled coils in the rod tetramer, contributing to the understanding of filament structures (Geisler et al., 1992).

Enhancing Peroxidase Conjugation

Presentini (2017) developed a method using BS^3^ for preparing horseradish peroxidase(Part 2)

Enhancing Peroxidase Conjugation (continued)

(Presentini, 2017) developed a method using BS^3^ for preparing horseradish peroxidase (HRP) conjugates. This new approach introduced active ester molecules into the enzyme itself, facilitating minimal modifications in the proteins involved in the conjugation. The resulting conjugates exhibited improved characteristics compared to those prepared by conventional methods (Presentini, 2017).

Studying Phospholipid Membranes

Shi et al. (2017) used BS^3^ for cross-linking amyloid-β peptide oligomers prior to electrophoresis. BS^3^ proved more suitable for detecting intra-membrane and extra-membrane amyloid-β oligomer states compared to other agents, providing an efficient method for analyzing proteins in solution and phospholipid membranes (Shi et al., 2017).

Modulating Red Blood Cell Survival

Chiarantini et al. (1995) found that human and murine blood cells treated with BS^3^ underwent significant changes, inducing autologous IgG binding and complement fixation. This favored the phagocytosis of treated cells by macrophages, demonstrating the potential of BS^3^ in modulating blood cell recognition and survival (Chiarantini et al., 1995).

Determining Membrane Sidedness

Till et al. (2007) utilized BS^3^ to determine membrane sidedness of proteins in cells. BS^3^ binding was detectable in electrophoresis, aiding in confirming the intracellular localization of specific proteins. This study highlighted the utility of BS^3^ in analyzing protein-membrane interactions (Till et al., 2007).

Engineering Artificial Protein Matrices

Di Zio and Tirrell (2003) used BS^3^ to cross-link artificial extracellular matrix (ECM) protein films for testing. They varied the amount of cross-linker and protein weight fraction, allowing preparation of films with a range of mechanical properties, showcasing the role of BS^3^ in tissue engineering (Di Zio & Tirrell, 2003).

Safety And Hazards

BS3 can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

BS3 has been used in various research applications, such as the study of protein-protein interactions and the behavior of amyloid-β peptide in solution and in phospholipid membranes . It has been found to be more suitable for detecting intra-membrane and extra-membrane oligomers states compared to other cross-linking agents . This suggests that BS3 could be used in future studies involving protein structure and function, particularly in physiological conditions .

properties

IUPAC Name

1-[8-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O14S2/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLDEYYOISNGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801002683
Record name 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(sulfosuccinimidyl)suberate

CAS RN

82436-77-9
Record name Bis(sulfosuccinimidyl) suberate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82436-77-9
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Record name Bis(sulfosuccinimidyl)suberate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid)
Source EPA DSSTox
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Record name Octanedioic acid, 1,8-bis(2,5-dioxo-3-sulfo-1-pyrrolidinyl) ester
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Record name BIS(SULFOSUCCINIMIDYL)SUBERATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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